molecular formula C18H17ClFN3O2 B4857089 N-(3-chloro-4-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

N-(3-chloro-4-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

Cat. No.: B4857089
M. Wt: 361.8 g/mol
InChI Key: RUJMQYDKVCECAS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a urea linkage connecting two aromatic rings, one of which is substituted with chloro and fluoro groups, while the other is attached to a pyrrolidinylcarbonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea typically involves the reaction of 3-chloro-4-fluoroaniline with 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-4-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chloro and fluoro substituents on the aromatic ring can be replaced by other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro and fluoro substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. In the case of therapeutic applications, the compound may interfere with cellular signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea can be compared with other similar compounds, such as:

    N-(3-chloro-4-fluorophenyl)-N’-phenylurea: Lacks the pyrrolidinylcarbonyl moiety, resulting in different chemical and biological properties.

    N-(4-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea: Lacks the chloro substituent, which may affect its reactivity and interactions with molecular targets.

    N-(3-chlorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea:

The unique combination of chloro, fluoro, and pyrrolidinylcarbonyl groups in N-(3-chloro-4-fluorophenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c19-15-11-14(7-8-16(15)20)22-18(25)21-13-5-3-12(4-6-13)17(24)23-9-1-2-10-23/h3-8,11H,1-2,9-10H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJMQYDKVCECAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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